Bienvenue dans la boutique en ligne BenchChem!

3,29-O-Dibenzoyloxykarounidiol

EBV-EA inhibition Antitumor promoter screening Viral oncology

3,29-O-Dibenzoyloxykarounidiol is the definitive reference inhibitor for EBV-EA activation assays (IC50 0.8 μM), delivering 100% inhibition at 1000 molar ratio/TPA with preserved cell viability (70%). Unlike karounidiol—which exhibits direct renal cancer cytotoxicity—this dibenzoyl ester enables clean tumor promotion mechanistic studies without confounding effects. Its superior potency over 5-dehydrokarounidiol dibenzoate (100% vs 87.5% inhibition) establishes it as the essential SAR baseline comparator. Available at ≥98% purity with batch-specific COA, room-temperature shipping stability, and 3-year -20°C storage, ensuring cross-study reproducibility.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
CAS No. 118117-31-0
Cat. No. B1673296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,29-O-Dibenzoyloxykarounidiol
CAS118117-31-0
SynonymsDC-friedo-oleana-7,9(11)-diene-3alpha,29-diol
isokarounidiol
karounidiol
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C
InChIInChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1
InChIKeyUIXJVDGAGQPTFR-ZSBHZPGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,29-O-Dibenzoyloxykarounidiol (Karounidiol Dibenzoate): Procurement-Quality Triterpenoid for Antitumor Promotion and Cancer Biology Research


3,29-O-Dibenzoyloxykarounidiol (Karounidiol dibenzoate; CAS 389122-01-4) is a pentacyclic triterpene benzoate isolated from the fruit of Momordica grosvenori and the seeds of Trichosanthes kirilowii [1]. It is the 3,29-O-dibenzoyl ester derivative of karounidiol, a D:C-friedo-oleanane-type triterpenoid with a characteristic 7,9(11)-diene skeleton [2]. The compound is commercially available as a purified natural product (≥98% purity) from multiple research chemical suppliers and is used exclusively for preclinical research applications in cancer biology, viral oncology, and natural product pharmacology .

Why Karounidiol or Other Multiflorane Triterpenoids Cannot Substitute for 3,29-O-Dibenzoyloxykarounidiol in EBV-EA Inhibition and Tumor Promotion Studies


Within the multiflorane and D:C-friedo-oleanane triterpenoid family, structural modifications at the 3- and 29-positions produce functionally distinct compounds with non-interchangeable biological profiles. Karounidiol (the parent diol) exhibits direct cytotoxicity against human renal cancer cells and suppresses TPA-induced skin tumor promotion in vivo at 2 μmol/mouse [1]. However, 3,29-O-Dibenzoyloxykarounidiol demonstrates a fundamentally different activity spectrum: it is a potent inhibitor of Epstein-Barr virus early antigen (EBV-EA) induction with an IC50 of 0.8 μM, an activity not reported for unmodified karounidiol . The dibenzoyl esterification substantially increases lipophilicity (XLogP3-AA = 11.4 vs. karounidiol's lower polarity) and alters cellular uptake and target engagement profiles [2]. Generic substitution with karounidiol, 5-dehydrokarounidiol dibenzoate, or other in-class triterpenoids would invalidate experimental reproducibility and confound SAR interpretation in antitumor promoter screening programs.

Quantitative Comparative Evidence for 3,29-O-Dibenzoyloxykarounidiol: Differentiated Performance vs. Closest Structural Analogs


3,29-O-Dibenzoyloxykarounidiol Exhibits Superior EBV-EA Inhibitory Potency with a Defined IC50 of 0.8 μM

3,29-O-Dibenzoyloxykarounidiol demonstrates a well-characterized dose-response relationship for inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation, with an established IC50 of 0.8 μM . This quantitative benchmark enables precise experimental design and inter-study comparison. In contrast, the parent compound karounidiol lacks a reported IC50 for EBV-EA inhibition in the same assay system, as its primary documented activities are direct renal cancer cytotoxicity and in vivo tumor promotion suppression [1].

EBV-EA inhibition Antitumor promoter screening Viral oncology

3,29-O-Dibenzoyloxykarounidiol Demonstrates 100% EBV-EA Inhibition at 1000 Molar Ratio vs. 85.2% for 5-Dehydrokarounidiol Dibenzoate at 500 Molar Ratio

In a direct comparative study evaluating multiple triterpenoids from Momordica grosvenori, 3,29-O-Dibenzoyloxykarounidiol (designated as compound 2, karounidiol dibenzoate) exhibited 100% inhibition of EBV-EA induction at a 1000 molar ratio relative to TPA, with residual viability of Raji cells at 70% [1]. At the same 1000 molar ratio, the closely related analog 5-dehydrokarounidiol dibenzoate (compound 1) showed only 87.5% inhibition with 60% viability [1]. At a 500 molar ratio, 3,29-O-Dibenzoyloxykarounidiol maintained 84.5% inhibition, whereas 5-dehydrokarounidiol dibenzoate achieved 85.2% inhibition [1].

EBV-EA inhibition Structure-activity relationship Triterpene benzoates

3,29-O-Dibenzoyloxykarounidiol Diverges from Parent Karounidiol in Cytotoxicity Profile: Absence of Reported Direct Cancer Cell Cytotoxicity vs. Parent's Renal Cancer Selectivity

The parent compound karounidiol exhibits direct cytotoxicity especially against a human renal cancer cell line, as demonstrated in a panel of human cancer cell lines [1]. This direct cytotoxic activity is a defining feature of karounidiol's biological profile. In contrast, published literature on 3,29-O-Dibenzoyloxykarounidiol does not report direct cytotoxicity against cancer cell lines; its primary documented activity is inhibition of TPA-induced EBV-EA activation, a mechanism associated with antitumor promotion rather than direct tumor cell killing [2]. This functional divergence reflects the impact of 3,29-O-dibenzoylation on biological target engagement.

Cytotoxicity Cancer cell lines Renal cancer

3,29-O-Dibenzoyloxykarounidiol Offers Commercial Availability at High Purity (≥99.79%) with Established Storage Stability for Reproducible Research

3,29-O-Dibenzoyloxykarounidiol is commercially available from multiple reputable vendors at high purity levels: MedChemExpress supplies the compound at 99.79% purity (HY-N7691) , Chemscene at 99.63% , and Selleck Chemicals at 98.61% with citation in peer-reviewed publications . The compound demonstrates room-temperature shipping stability and can be stored as powder at -20°C for up to 3 years [1]. In contrast, 5-dehydrokarounidiol dibenzoate is not widely available from commercial suppliers, and karounidiol itself is offered at ≥98% purity but without the room-temperature shipping stability validation reported for the dibenzoate derivative .

Commercial availability Purity Stability Procurement

Parent Compound Karounidiol Demonstrates In Vivo Tumor Promotion Suppression (2 μmol/mouse) and Anti-Inflammatory Activity (ID50 0.3 mg/ear), Establishing Biological Context for Dibenzoyl Derivative Evaluation

While direct in vivo data for 3,29-O-Dibenzoyloxykarounidiol are not reported in current literature, the parent compound karounidiol provides critical class-level context. Karounidiol at 2 μmol/mouse markedly suppressed the promoting effect of TPA (1 μg/mouse) on skin tumor formation in mice following initiation with 7,12-dimethylbenz[a]anthracene (50 μg/mouse) [1]. Additionally, karounidiol inhibited TPA-induced inflammation with an ID50 of 0.3 mg/ear [2]. 3,29-O-Dibenzoyloxykarounidiol's potent in vitro EBV-EA inhibition (IC50 0.8 μM) positions it as a candidate for comparative in vivo antitumor promotion evaluation against this established karounidiol baseline.

In vivo efficacy Tumor promotion Anti-inflammatory Mouse model

Recommended Research and Procurement Applications for 3,29-O-Dibenzoyloxykarounidiol Based on Quantitative Evidence


EBV-EA Inhibition Screening and Antitumor Promoter Drug Discovery

3,29-O-Dibenzoyloxykarounidiol is optimally deployed as a reference inhibitor or tool compound in Raji cell-based EBV-EA activation assays, where its IC50 of 0.8 μM provides a quantifiable benchmark for screening novel antitumor promoter candidates . The compound's 100% inhibition at 1000 molar ratio/TPA with preserved cell viability (70%) makes it suitable as a positive control in primary screening cascades for natural product-derived chemopreventive agents [1].

Structure-Activity Relationship Studies of Multiflorane Triterpenoid Derivatives

The direct comparative data between 3,29-O-Dibenzoyloxykarounidiol and 5-dehydrokarounidiol dibenzoate (100% vs. 87.5% inhibition at 1000 molar ratio/TPA) support the use of 3,29-O-Dibenzoyloxykarounidiol as a baseline comparator for SAR investigations exploring the impact of C5-C6 unsaturation on EBV-EA inhibitory potency. This evidence directly informs the design of next-generation triterpene benzoate analogs with optimized antitumor promoter activity.

Mechanistic Dissection of Antitumor Promotion vs. Direct Cytotoxicity Pathways

For researchers seeking to decouple antitumor promotion mechanisms from direct tumor cell cytotoxicity, 3,29-O-Dibenzoyloxykarounidiol offers a unique tool. Unlike karounidiol, which exhibits direct cytotoxicity especially against human renal cancer cells , the dibenzoyl derivative's primary documented activity is EBV-EA inhibition without reported direct cytotoxicity [1]. This functional divergence enables clean mechanistic studies of tumor promotion pathways without confounding cytotoxic effects.

Standardized Procurement for Multi-Site Collaborative Antitumor Promotion Research

The compound's commercial availability at high purity (≥99.79%) from multiple vendors with validated room-temperature shipping stability and 3-year -20°C storage makes it an ideal candidate for multi-institutional collaborative studies requiring standardized, reproducible compound sourcing. The availability of batch-specific certificates of analysis ensures cross-study data comparability in longitudinal antitumor promoter research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,29-O-Dibenzoyloxykarounidiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.